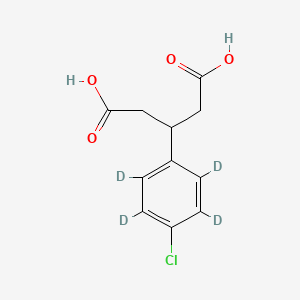

3-(4-Chlorophenyl)glutaric Acid-d4

Description

Foundational Principles of Deuterium (B1214612) Labeling

Deuterium (²H or D), a stable isotope of hydrogen, is a cornerstone of this methodology. studymind.co.uk With a proton and a neutron in its nucleus, deuterium is twice as heavy as protium (B1232500) (the most common hydrogen isotope). This mass difference is the key to its utility. While the electronic properties of a deuterated compound are nearly identical to its non-deuterated counterpart, the increased mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a stronger bond. musechem.com This stronger bond requires more energy to break, resulting in a slower reaction rate, a phenomenon known as the kinetic isotope effect (KIE). acs.org By observing these changes in reaction rates, scientists can gain profound insights into the step-by-step processes of chemical reactions. chem-station.comacs.org

Furthermore, deuterium's distinct nuclear properties make it invaluable in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In ¹H NMR, replacing hydrogen with deuterium can simplify complex spectra by removing signals, aiding in structure elucidation. studymind.co.uk In mass spectrometry, the mass difference allows for the clear differentiation and quantification of labeled versus unlabeled molecules. nih.gov

Strategic Importance of Deuterated Compounds in Molecular Investigations

The strategic use of deuterated compounds spans a wide array of scientific disciplines. In drug discovery and development, deuteration can significantly improve a drug's metabolic profile. musechem.comnih.gov By replacing hydrogens at sites of metabolic activity with deuterium, the rate of metabolic breakdown can be slowed, potentially leading to a longer-lasting therapeutic effect and reduced formation of toxic metabolites. acs.orgnih.gov This "deuterium switch" approach has led to the development of FDA-approved drugs. nih.govnih.gov

In mechanistic studies, deuterium labeling is a classic tool for unraveling the intricate details of reaction pathways. chem-station.com By selectively placing deuterium atoms at specific positions in a molecule, researchers can determine which C-H bonds are broken during a reaction. This information is crucial for designing more efficient and selective chemical syntheses. Furthermore, deuterated compounds serve as ideal internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), due to their similar chemical behavior but distinct mass. nih.govmdpi.com

Overview of 3-(4-Chlorophenyl)glutaric Acid-d4 as a Research Tool

This compound is a deuterated analog of 3-(4-chlorophenyl)glutaric acid. clearsynth.com The parent compound, 3-(4-chlorophenyl)glutaric acid, is recognized as an important intermediate in the synthesis of various organic molecules, including pharmaceuticals. guidechem.com Specifically, it is a known impurity and a synthetic precursor to Baclofen (B1667701), a muscle relaxant. chemicalbook.com The deuterated version, where four hydrogen atoms have been replaced by deuterium, serves as a valuable tool for researchers. clearsynth.compharmaffiliates.com Its primary application lies in its use as an internal standard for the accurate quantification of its non-deuterated counterpart in various biological and chemical matrices. The presence of the deuterium atoms allows for clear differentiation by mass spectrometry, ensuring precise measurements in complex samples.

Chemical and Physical Properties of 3-(4-Chlorophenyl)glutaric Acid and its Deuterated Analog

The properties of 3-(4-Chlorophenyl)glutaric acid and its d4 variant are crucial for their application in research.

| Property | 3-(4-Chlorophenyl)glutaric Acid | This compound |

| Chemical Formula | C₁₁H₁₁ClO₄ scbt.com | C₁₁H₇D₄ClO₄ pharmaffiliates.com |

| Molecular Weight | 242.66 g/mol scbt.com | 246.68 g/mol pharmaffiliates.com |

| CAS Number | 35271-74-0 scbt.com | 1189874-68-7 clearsynth.com |

| Appearance | White to Light Yellow Solid chemicalbook.com | Light-Yellow Solid pharmaffiliates.com |

| Solubility | Soluble in dimethyl sulfoxide, slightly soluble in methanol (B129727). chemicalbook.com | Data not widely available, but expected to have similar solubility to the non-deuterated form. |

| Storage | Room Temperature, sealed in dry conditions. chemicalbook.com | 2-8°C Refrigerator pharmaffiliates.com |

Synthesis of 3-(4-Chlorophenyl)glutaric Acid

The synthesis of the parent compound, 3-(4-chlorophenyl)glutaric acid, is a well-established process. A common method involves the reaction of appropriate starting materials in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in an ethanol (B145695) solvent. chemicalbook.com The crude product is then purified, often through recrystallization from a solvent like methyl isobutyl ketone, to yield a high-purity white crystalline solid. chemicalbook.com More complex, stereoselective syntheses have also been developed to produce specific isomers of the acid, which is important for studying its biological activity. nih.gov

The synthesis of the deuterated analog, this compound, would involve similar chemical strategies but would utilize deuterated reagents at the appropriate steps to introduce the deuterium atoms into the molecular structure.

Research Applications of 3-(4-Chlorophenyl)glutaric Acid and its Deuterated Form

The primary research application of 3-(4-Chlorophenyl)glutaric acid lies in its role as a building block for more complex molecules. It is a key intermediate in the synthesis of pharmaceuticals and has been used in the creation of coordination polymers with potential applications in materials science. guidechem.combiosynth.com

The deuterated version, this compound, is principally used as an internal standard. clearsynth.com In analytical chemistry, particularly in pharmacokinetic and metabolic studies, it is essential to have a reliable internal standard to ensure the accuracy of quantitative measurements. By adding a known amount of the deuterated compound to a sample, researchers can correct for any loss of analyte during sample preparation and analysis, leading to more precise and reliable data.

Properties

IUPAC Name |

3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXVLIVRJJNJII-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(CC(=O)O)CC(=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Deuterium Incorporation Strategies for Glutaric Acid Derivatives

Chemical Synthesis of 3-(4-Chlorophenyl)glutaric Acid and Related Precursors

The synthesis of the non-labeled parent compound, 3-(4-chlorophenyl)glutaric acid, is a foundational aspect of producing its deuterated counterpart. Various conventional and advanced synthetic methodologies have been developed for this purpose.

Conventional Synthetic Routes to 3-(4-Chlorophenyl)glutaric Acid

One established method for the synthesis of 3-(4-chlorophenyl)glutaric acid involves a Claisen condensation reaction. This approach utilizes the reaction between ethyl acetoacetate (B1235776) and p-chlorobenzaldehyde to form a key intermediate, which is subsequently hydrolyzed to yield the desired product. nbinno.com Another common route starts from the hydrolysis of a nitrile precursor. For instance, the reaction of 1,3-dibromopropane (B121459) with sodium or potassium cyanide yields the corresponding dinitrile, which can then be hydrolyzed to glutaric acid. researchgate.net A more specific synthesis of 3-(4-chlorophenyl)glutaric acid has been described starting from a "baclofen impurity 9". This process involves dissolving the intermediate in a potassium hydroxide (B78521) solution, followed by heating. After a workup procedure involving extraction and acidification, 3-(4-chlorophenyl)glutaric acid is obtained as a white solid. chemicalbook.com

A summary of a typical synthesis is presented in the table below:

| Starting Material | Reagents | Key Steps | Yield | Melting Point |

| Baclofen (B1667701) Impurity 9 | 1. 30 N KOH(aq) 2. Dichloromethane 3. Deionized Water 4. 6 M HCl | 1. Hydrolysis at 85-90 °C 2. Extraction 3. Acidification to pH 1-2 4. Filtration and Drying | 86.4% | 166.5-167.3 °C |

Derivatization and Structural Modifications of Glutaric Acid Backbones

The glutaric acid backbone is amenable to various derivatizations and structural modifications, which can be used to alter its chemical properties or to facilitate further synthetic transformations. Esterification of the carboxylic acid groups is a common modification. For example, reacting 3-(4-chlorophenyl)glutaric acid with methanol (B129727) in the presence of thionyl chloride yields dimethyl 3-(4-chlorophenyl)glutarate. google.com

Another significant derivatization is the formation of a cyclic imide, specifically 3-(4-chlorophenyl)glutarimide. This is achieved by dissolving 3-(4-chlorophenyl)glutaric acid in aqueous ammonium (B1175870) hydroxide and heating the solution to 200 °C. pnu.ac.ir This glutarimide (B196013) derivative is a key intermediate in the synthesis of Baclofen, a muscle relaxant. pnu.ac.ir

These derivatizations are not only crucial for synthesizing related compounds but also play a role in chemoenzymatic strategies, as will be discussed later.

Chemoenzymatic Approaches for Chiral Glutaric Acid Analogs

Chemoenzymatic methods offer a powerful strategy for the synthesis of chiral glutaric acid analogs with high enantioselectivity. These methods often involve the desymmetrization of a prochiral substrate using an enzyme.

A notable example is the stereospecific hydrolysis of 3-substituted glutarimides to produce (R)-3-substituted glutaric acid monoamides. nih.gov This reaction is catalyzed by an imidase enzyme. For instance, bacterial strains such as Alcaligenes faecalis NBRC13111 and Burkholderia phytofirmans DSM17436 have been shown to hydrolyze 3-(4-chlorophenyl)glutarimide to (R)-3-(4-chlorophenyl)glutaric acid monoamide with high enantiomeric excess (e.e.). nih.gov

The table below summarizes the findings of a screening study for this enzymatic hydrolysis:

| Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) |

| Alcaligenes faecalis NBRC13111 | 3-(4-chlorophenyl)glutarimide | (R)-3-(4-chlorophenyl)glutaric acid monoamide | 98.1% |

| Burkholderia phytofirmans DSM17436 | 3-(4-chlorophenyl)glutarimide | (R)-3-(4-chlorophenyl)glutaric acid monoamide | 97.5% |

| Burkholderia phytofirmans DSM17436 | 3-isobutyl glutarimide | (R)-3-isobutyl glutaric acid monoamide | 94.9% |

This chemoenzymatic approach provides an efficient route to optically active derivatives of glutaric acid, which are valuable intermediates for pharmaceuticals. nih.govnih.gov

Methodologies for Site-Specific Deuterium (B1214612) Labeling

The incorporation of deuterium into the 3-(4-chlorophenyl)glutaric acid structure to produce 3-(4-Chlorophenyl)glutaric Acid-d4 can be achieved through two primary strategies: hydrogen-deuterium exchange reactions on the pre-formed molecule or by using deuterated reagents in the synthetic process.

Hydrogen-Deuterium Exchange Reactions for Glutaric Acid Systems

Hydrogen-deuterium (H-D) exchange is a common method for introducing deuterium into organic molecules. This can be achieved under various conditions, often catalyzed by acids, bases, or metals. For carboxylic acids, late-stage β-C(sp3)–H deuteration has been reported, which could be a potential route for labeling the glutaric acid backbone. nih.gov

Palladium-catalyzed H-D exchange reactions have been shown to be effective for aromatic compounds using D₂O as the deuterium source. nih.gov This could be applied to the phenyl ring of 3-(4-chlorophenyl)glutaric acid. The general conditions for such an exchange are outlined below:

| Catalyst | Deuterium Source | Conditions |

| Palladium on Carbon (Pd/C) | D₂O | Thermal or Microwave |

| Rhodium Trichloride (RhCl₃) | D₂O | Thermal or Microwave |

| Platinum on Carbon (Pt/C) | D₂O | Microwave |

The specific positions of deuterium incorporation would depend on the reaction conditions and the directing effects of the functional groups present in the molecule. For this compound, the "d4" designation suggests labeling on the aromatic ring.

Deuterated Reagent-Mediated Synthesis

An alternative and often more controlled method for producing deuterated compounds is to use isotopically labeled starting materials or reagents in the synthesis. This approach allows for the precise placement of deuterium atoms within the molecule.

For the synthesis of this compound, where the deuterium is on the phenyl ring, a plausible strategy would involve starting with a deuterated precursor, such as 4-chlorobenzaldehyde-d4. This deuterated aldehyde could then be used in the Claisen condensation reaction mentioned in section 2.1.1. The use of deuterated aldehydes in multicomponent reactions has been demonstrated to proceed without significant deuterium scrambling, suggesting this would be a viable approach. nih.gov

The synthesis would proceed as follows:

Preparation of 4-chlorobenzaldehyde-d4: This can be achieved through various deuteration methods for aromatic aldehydes.

Claisen Condensation: Reacting 4-chlorobenzaldehyde-d4 with ethyl acetoacetate.

Hydrolysis: Hydrolyzing the resulting intermediate to yield 3-(4-chlorophenyl-d4)glutaric acid.

This method ensures that the deuterium atoms are located specifically on the phenyl ring, leading to the desired this compound.

Characterization of Deuterium Enrichment and Positional Isomerism

Following synthesis, it is imperative to confirm the degree of deuterium incorporation and to identify the exact location of the deuterium atoms within the molecule. This process involves a combination of advanced analytical techniques.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a primary tool for determining the level of deuterium enrichment. It separates molecules based on their mass-to-charge ratio. A successfully deuterated compound will exhibit a predictable increase in its molecular weight corresponding to the number of deuterium atoms incorporated (since deuterium has a mass of ~2 amu compared to hydrogen's ~1 amu). HRMS can differentiate between isotopologues—molecules that differ in the number of isotopic substitutions—but it generally cannot distinguish between isotopomers, which are isomers that differ only in the position of the isotopic atoms acs.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the positional isomerism of deuterium. In ¹H NMR (proton NMR), the substitution of a hydrogen atom with a deuterium atom results in the disappearance of the corresponding signal in the spectrum. By comparing the ¹H NMR spectrum of the deuterated compound to that of its non-deuterated (protiated) analogue, chemists can pinpoint the exact sites of deuteration.

Chromatographic techniques, especially when coupled with mass spectrometry (e.g., GC-MS), are also valuable. A phenomenon known as the "chromatographic H/D isotope effect" is often observed, where deuterated compounds have slightly different retention times than their protiated counterparts, typically eluting earlier in gas chromatography nih.gov. The position of the deuterium atom (e.g., on an sp² vs. sp³ hybridized carbon) can also influence the magnitude of this effect, sometimes allowing for the separation of positional isomers researchgate.net.

For highly detailed and unambiguous analysis, Molecular Rotational Resonance (MRR) spectroscopy has emerged as a powerful technique. MRR provides a complete description of the isotopic composition of a sample, allowing for the clear identification and quantification of different isotopomers in a mixture, a task that is challenging for both MS and NMR acs.org. Chiral tag MRR can even be used to determine the absolute configuration of molecules that are chiral solely due to deuterium substitution nih.gov.

The table below summarizes the key analytical methods used for characterization.

| Technique | Information Provided | Advantages | Limitations |

| Mass Spectrometry (MS/HRMS) | Confirms mass increase due to deuterium; quantifies isotopologue distribution. | High sensitivity; determines the number of incorporated deuterium atoms. | Cannot typically differentiate positional isomers (isotopomers) acs.org. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the exact location of deuterium atoms (positional isomerism). | Provides definitive structural information on the site of deuteration. | Lower sensitivity than MS; may be complex for molecules with many similar protons. |

| Gas Chromatography (GC) | Separates deuterated from non-deuterated compounds; can sometimes separate positional isomers. | Exploits the chromatographic isotope effect for separation nih.gov. | Separation of isomers is not always possible and depends on the specific molecule and conditions researchgate.net. |

| Molecular Rotational Resonance (MRR) Spectroscopy | Provides unambiguous identification and quantification of isotopomers in a mixture. | Delivers a complete and precise description of isotopic composition acs.org. | Requires specialized instrumentation; not as widely available as MS or NMR. |

Advanced Analytical Applications of 3 4 Chlorophenyl Glutaric Acid D4

Utility as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, especially for pharmaceutical compounds and their metabolites or impurities in complex biological matrices like plasma or urine, the use of a stable isotope-labeled internal standard is considered the gold standard. nih.gov 3-(4-Chlorophenyl)glutaric acid-d4 is designed for this purpose, particularly for the accurate quantification of its non-labeled counterpart, 3-(4-chlorophenyl)glutaric acid, which is a specified impurity of baclofen (B1667701) (often denoted as Baclofen EP Impurity D). chemicalbook.comsynzeal.com

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample preparation and analysis. acanthusresearch.com This ensures that any variations or losses during extraction, as well as any ionization suppression or enhancement in the mass spectrometer source, affect both the analyte and the internal standard equally. waters.com By adding a known concentration of this compound to a sample, the ratio of the analyte's response to the internal standard's response can be used to calculate the analyte's concentration with high precision and accuracy.

Calibration and Precision Enhancement in Mass Spectrometry-Based Methods

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, calibration curves are constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. The use of this compound as an internal standard significantly improves the linearity and reproducibility of these calibration curves.

While specific validation data for methods using this compound are not extensively published, the principles are well-demonstrated in the analysis of its parent drug, baclofen, using baclofen-d4 (B563136) as an internal standard. For instance, a validated LC-MS/MS method for baclofen in human plasma using baclofen-d4 demonstrated excellent linearity over a wide concentration range. nih.gov Such methods typically achieve a high correlation coefficient (r²) for the calibration curve, often exceeding 0.99. researchgate.net The precision of the method, expressed as the relative standard deviation (RSD), is also significantly improved, typically falling well within the accepted limits for bioanalytical method validation (e.g., ≤15% for quality control samples).

Table 1: Illustrative Calibration and Precision Data for a Bioanalytical Method Using a Deuterated Internal Standard

| Parameter | Typical Performance Metric |

| Linearity (r²) | ≥ 0.99 |

| Precision (RSD%) | ≤ 15% |

| Accuracy (% Bias) | Within ±15% |

This table illustrates typical performance characteristics for bioanalytical methods employing stable isotope-labeled internal standards, based on data from analogous analyses.

Mitigation of Matrix Effects in Complex Biological Matrices

Biological matrices such as plasma, blood, and urine are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's source. waters.com This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.govresearchgate.net Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, the variability introduced by these effects is normalized, leading to more accurate and reliable results. Studies on the analysis of baclofen have highlighted the importance of using a deuterated analog to truly compensate for potential matrix enhancement or suppression. nih.gov

Method Validation and Robustness in Analytical Method Development

The development and validation of robust analytical methods are crucial in pharmaceutical analysis and clinical toxicology. lgcstandards.com The use of this compound as an internal standard is integral to the validation process for methods quantifying its corresponding non-labeled impurity. According to regulatory guidelines, method validation must demonstrate specificity, linearity, accuracy, precision, and robustness.

A robust method is one that is not significantly affected by small, deliberate variations in method parameters, such as mobile phase composition or flow rate. The presence of a reliable internal standard like this compound helps to ensure the robustness of the method by compensating for minor variations that might occur during routine use.

Isotope Dilution Mass Spectrometry for Metabolite Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise measurements of metabolite concentrations. nih.gov This approach involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte of interest. After allowing the labeled and unlabeled forms to equilibrate, the ratio of the two is measured by mass spectrometry.

In the context of baclofen analysis, while the primary use of this compound is for the quantification of an impurity, the same principle applies to the quantification of metabolites. For example, if 3-(4-chlorophenyl)glutaric acid were a metabolite of interest, its deuterated analog would be the ideal internal standard for an IDMS assay. This technique is particularly valuable in metabolic studies where precise quantification of changes in metabolite levels is required. nih.gov

Spectroscopic Investigations of Deuterated Analogs

While detailed spectroscopic data specifically for this compound are not widely available in the public domain, spectroscopic techniques are fundamental to the characterization of such standards. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the identity, purity, and the position and extent of deuterium (B1214612) labeling.

Infrared (IR) spectroscopy can also be used to characterize the molecule, with the deuteration expected to cause a shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the non-labeled analog. chemicalbook.com Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, which will differ from the non-labeled compound due to the presence of deuterium atoms.

Mechanistic Insights Derived from Deuterium Labeling in Research

Investigation of Reaction Mechanisms through Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes. wikipedia.org By measuring and analyzing these rate changes, researchers can deduce the rate-determining step of a reaction and gain a detailed understanding of the transition state.

The basis of the deuterium (B1214612) KIE lies in the principles of molecular vibrations and zero-point energy. A chemical bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. This results in a lower zero-point energy for the C-D bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate when deuterium is present at a position where a bond is broken in the rate-determining step of the reaction.

This is known as a primary KIE and is quantified as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD). A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being cleaved in the rate-limiting step. Conversely, the absence of a significant KIE suggests that C-H bond breaking is not the rate-determining step.

Secondary KIEs can also be observed, where the isotopic substitution is at a position not directly involved in bond breaking. These effects are generally smaller and provide information about changes in hybridization or the steric environment at the labeled position during the reaction.

In a hypothetical study involving 3-(4-Chlorophenyl)glutaric Acid-d4, researchers would synthesize both the deuterated compound and its non-deuterated (protium) analogue. The rates of a specific reaction, for example, an elimination or oxidation reaction, would then be measured for both compounds under identical conditions.

The experimental setup would involve carefully controlling parameters such as temperature, pressure, and reactant concentrations to ensure accurate and reproducible rate measurements. The progress of the reaction could be monitored using techniques like UV-Vis spectroscopy, chromatography (HPLC or GC), or NMR spectroscopy.

The interpretation of the resulting KIE data would allow for the elucidation of the reaction mechanism. For instance, in an elimination reaction of 3-(4-Chlorophenyl)glutaric acid, a significant primary KIE upon deuteration at the C3 position would indicate a mechanism where the C-H bond at this position is broken in the rate-determining step, such as in an E2 mechanism.

| Hypothetical Reaction | Isotopically Labeled Position | Observed kH/kD | Mechanistic Interpretation |

| Base-induced elimination | C3 | 6.5 | C-H bond cleavage at C3 is the rate-determining step. |

| Oxidative decarboxylation | C2, C4 | 1.1 | C-H bond cleavage at these positions is not rate-determining. |

| Enzymatic hydroxylation | C3 | 5.8 | Enzymatic C-H activation at C3 is the rate-limiting step. |

This table presents hypothetical data to illustrate how KIE results are interpreted.

Tracing Biochemical Transformations and Reaction Intermediates

Deuterium-labeled compounds like this compound are invaluable as tracers in metabolic studies. Because the deuterium label does not significantly alter the biochemical behavior of the molecule, it can be used to follow the fate of the compound through complex biological systems. medchemexpress.com

By introducing the deuterated compound into a cell culture, tissue sample, or even a whole organism, researchers can track its uptake, distribution, and transformation into various metabolites. The presence of the deuterium label allows these metabolites to be distinguished from their endogenous, non-labeled counterparts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

This approach can be used to identify previously unknown metabolic pathways and to detect transient reaction intermediates that are present in very low concentrations. For example, if this compound were administered in a study, the detection of deuterated downstream products would confirm the metabolic pathway. The accumulation of a deuterated intermediate could provide clues about the mechanism of a particular enzymatic reaction or identify a point of metabolic dysfunction.

In the context of diseases like glutaric aciduria, where the metabolism of glutaric acid is impaired, a deuterated tracer could be used to quantify the flux through the affected pathway and to evaluate the efficacy of potential therapeutic interventions. mdpi.comfamiliasga.comnih.gov

Stereochemical Analysis and Stereoselective Pathways

Many chemical and biochemical reactions are stereoselective, meaning they preferentially produce one stereoisomer over another. Deuterium labeling can be a subtle yet powerful tool for probing the stereochemistry of a reaction.

By using a stereospecifically deuterated substrate, where the deuterium atom occupies a defined three-dimensional position, researchers can determine the stereochemical course of a reaction. For example, if a reaction proceeds with a specific stereochemical outcome (e.g., inversion or retention of configuration), the position of the deuterium label in the product molecule will reveal this.

Research Applications of 3 4 Chlorophenyl Glutaric Acid D4 in Biological Systems and Metabolic Pathway Elucidation

The deuterated compound 3-(4-Chlorophenyl)glutaric Acid-d4 is a stable isotope-labeled analog of 3-(4-Chlorophenyl)glutaric acid. Its primary utility in scientific research stems from the incorporation of four deuterium (B1214612) atoms, which allows it to be used as an internal standard in mass spectrometry-based analyses and as a tool to probe metabolic processes. This article explores its specific applications in understanding how biological systems handle foreign substances (xenobiotics) and in broader systems biology research.

Future Directions and Emerging Research Avenues for Deuterated Glutaric Acid Analogs

Innovations in Deuterium (B1214612) Labeling Synthesis for Complex Molecules

The synthesis of complex deuterated molecules, including glutaric acid analogs, is continually evolving, with a focus on achieving high levels of deuterium incorporation with exceptional regio- and stereoselectivity. Traditional methods often involve multi-step syntheses starting from commercially available deuterated precursors. researchgate.net However, recent advancements are paving the way for more efficient and versatile strategies.

One of the most promising areas is the development of late-stage deuteration techniques, which allow for the introduction of deuterium into a complex molecule at a later point in the synthetic sequence. acs.org This approach is particularly valuable as it minimizes the need for lengthy de novo syntheses. Methodologies such as hydrogen isotope exchange (HIE) have gained prominence for their ability to selectively introduce deuterium at specific positions within a molecule. researchgate.net Recent breakthroughs include the use of electrocatalytic methods for the reductive deuteration of various organic compounds. researchgate.net

Visible-light photocatalysis has also emerged as a powerful tool for deuterium labeling, offering mild and sustainable reaction conditions. rsc.org These methods often allow for the late-stage deuteration of complex structures, which is highly desirable in medicinal chemistry and drug discovery. rsc.org Furthermore, transition metal-catalyzed reactions, particularly those employing iridium catalysts, have become a standard for C-H functionalization with hydrogen isotopes, enabling the synthesis of precisely labeled complex molecules. researchgate.net

Key Innovations in Deuterium Labeling Synthesis:

| Method | Description | Advantages |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium, often catalyzed by metals like iridium. researchgate.netresearchgate.net | Enables late-stage functionalization and high selectivity. acs.org |

| Electrocatalytic Deuteration | Utilizes electricity to drive the reductive incorporation of deuterium. researchgate.net | Offers a general method for deuterating (hetero)arenes. researchgate.net |

| Photocatalytic Deuteration | Employs visible light to initiate deuteration reactions. rsc.org | Provides mild and sustainable reaction conditions for complex molecules. rsc.org |

| Flow Chemistry | Continuous-flow systems for deuteration reactions. nih.gov | Offers enhanced safety, efficiency, and scalability. nih.gov |

These innovative synthetic methods are crucial for accessing a wider range of deuterated glutaric acid analogs, which will, in turn, facilitate more sophisticated research into their biological and chemical properties.

Expanding the Scope of Analytical and Mechanistic Investigations

Deuterated compounds, including analogs of glutaric acid, are indispensable tools for a wide array of analytical and mechanistic studies. The replacement of hydrogen with deuterium provides a subtle yet detectable change that can be exploited to gain deeper insights into complex biological and chemical processes. chem-station.com

In metabolic studies, deuterium labeling is a cornerstone for tracing the metabolic fate of molecules. escholarship.org By introducing a deuterated glutaric acid analog into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using techniques like mass spectrometry. acs.orgclearsynth.com This is particularly valuable in drug discovery and development for understanding how a potential therapeutic is processed by the body. nih.gov

Furthermore, the kinetic isotope effect (KIE) is a powerful phenomenon utilized to elucidate reaction mechanisms. chem-station.com The C-D bond is stronger than the C-H bond, leading to a slower reaction rate when a C-H bond cleavage is the rate-determining step. rsc.org By comparing the reaction rates of a deuterated and non-deuterated glutaric acid analog, researchers can gain crucial information about the transition state and the mechanism of enzymatic or chemical reactions. chem-station.com

Deuterated compounds also serve as ideal internal standards for quantitative analysis by mass spectrometry. thalesnano.compharmaffiliates.com Their chemical similarity to the non-deuterated analyte ensures similar ionization efficiency and chromatographic behavior, while the mass difference allows for clear differentiation, leading to highly accurate and precise quantification. nih.gov

Applications in Analytical and Mechanistic Studies:

| Application | Description | Significance |

| Metabolic Pathway Tracing | Following the journey of a deuterated molecule through a biological system. simsonpharma.com | Essential for understanding drug metabolism and identifying metabolic products. clearsynth.comsimsonpharma.com |

| Kinetic Isotope Effect (KIE) Studies | Investigating reaction mechanisms by observing changes in reaction rates upon deuteration. chem-station.com | Provides insights into bond-breaking and bond-forming steps in chemical and enzymatic reactions. chem-station.com |

| Internal Standards in Mass Spectrometry | Using deuterated analogs for accurate quantification of their non-deuterated counterparts. thalesnano.compharmaffiliates.com | Improves the accuracy and reliability of quantitative analytical methods. nih.gov |

| Protein Structure and Dynamics | Utilizing hydrogen-deuterium exchange to probe protein conformation and flexibility. acs.org | Offers information on protein folding, ligand binding, and allosteric regulation. acs.org |

The continued application of deuterated glutaric acid analogs in these areas will undoubtedly lead to a more profound understanding of their roles in biological systems and their potential as therapeutic agents.

Development of Advanced Bioanalytical Techniques

The analysis of deuterated compounds, including glutaric acid analogs, relies on sophisticated bioanalytical techniques that can accurately detect and quantify these isotopically labeled molecules. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools in this field, and ongoing advancements are enhancing their capabilities. brightspec.com

High-resolution mass spectrometry (HRMS) is particularly powerful for distinguishing between deuterated and non-deuterated compounds due to the precise mass difference. acs.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are routinely used to separate and quantify deuterated metabolites in complex biological matrices. acs.org A challenge in this area is the chromatographic deuterium effect (CDE), where deuterated compounds may have slightly different retention times than their non-deuterated counterparts, which can complicate data interpretation. acs.org Research is ongoing to understand and mitigate this effect through the development of new chromatographic columns and optimization of LC conditions. acs.org

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and conformational changes. nih.govspectroscopyonline.com By exposing a protein to a deuterated solvent, the exchange rate of backbone amide hydrogens with deuterium can be measured, providing information about solvent accessibility and protein flexibility. nih.gov This technique can be used to study the interaction of deuterated glutaric acid analogs with their protein targets.

Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique that offers exceptionally high resolution for the analysis of deuterated compounds. brightspec.comacs.org Unlike MS, which cannot distinguish between isotopomers of the same mass, and NMR, which can suffer from signal overlap, MRR can provide a complete description of the isotopic composition of a mixture, identifying both the structural identity and the percentage of each isotopomer. acs.org

Advanced Bioanalytical Techniques for Deuterated Compounds:

| Technique | Principle | Application for Deuterated Analogs |

| High-Resolution Mass Spectrometry (HRMS) | Precisely measures the mass-to-charge ratio of ions. acs.org | Differentiates and quantifies deuterated and non-deuterated species. acs.org |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Monitors the rate of deuterium incorporation into proteins. nih.gov | Probes protein conformational changes upon binding of deuterated ligands. nih.gov |

| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the rotational transitions of molecules in the gas phase. brightspec.com | Provides unambiguous identification and quantification of deuterated isotopomers. acs.org |

The continued development of these advanced bioanalytical techniques will be critical for fully realizing the potential of deuterated glutaric acid analogs in research.

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Species

Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly important for understanding the subtle effects of deuteration on molecular structure, dynamics, and interactions. researchgate.net These in silico approaches provide a powerful complement to experimental studies, offering insights at an atomic level of detail.

Molecular dynamics simulations allow researchers to study the dynamic behavior of deuterated molecules over time. aip.org By incorporating the mass difference of deuterium into the force field, simulations can reveal how deuteration affects the flexibility of a molecule and its interactions with its environment, such as a protein binding site or a lipid membrane. nih.govosti.gov For instance, MD simulations can be used to predict how the deuteration of a glutaric acid analog might alter its binding affinity to a target enzyme.

Furthermore, computational methods are being developed to accurately model kinetic isotope effects. nih.gov These simulations can help to interpret experimental KIE data and provide a more detailed understanding of reaction mechanisms. Advanced techniques like Feynman path-integral molecular dynamics are being employed to capture the nuclear quantum effects that are more pronounced for hydrogen and deuterium. temple.eduaps.orgosti.gov

Computational Approaches for Studying Deuterated Species:

| Method | Description | Application |

| Quantum Mechanics (QM) Calculations | Solves the Schrödinger equation to determine the electronic structure and energy of a molecule. | Predicts vibrational frequencies, zero-point energies, and kinetic isotope effects. rsc.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time based on classical mechanics. aip.org | Investigates the impact of deuteration on molecular conformation, dynamics, and binding interactions. nih.govnih.gov |

| Feynman Path-Integral MD | A method that incorporates nuclear quantum effects into molecular dynamics simulations. temple.eduosti.gov | Provides a more accurate description of systems where quantum effects of nuclei are significant. aps.org |

The integration of these computational approaches with experimental data will be instrumental in advancing our understanding of the structure-activity relationships of deuterated glutaric acid analogs and in guiding the design of new and improved molecules.

Q & A

Q. What are the key steps in synthesizing 3-(4-Chlorophenyl)glutaric Acid-d4, and how can isotopic purity be ensured?

Methodological Answer: The synthesis typically involves deuteration of the non-labeled precursor, 3-(4-Chlorophenyl)glutaric Acid (CAS 35271-74-0), via methods such as acid-catalyzed H/D exchange or using deuterated reagents (e.g., D₂O, CD₃OD). A critical step is the condensation of 4-chlorobenzaldehyde with acetoacetic ester, followed by hydrolysis and decarboxylation to form the glutaric acid backbone . To ensure isotopic purity (>98% D), optimize reaction conditions (e.g., temperature, catalyst) and confirm using mass spectrometry (MS) or ²H-NMR. Post-synthesis purification via preparative HPLC or recrystallization is recommended to remove non-deuterated impurities .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR: Compare ¹H-NMR spectra of the deuterated compound with the non-deuterated analog (CAS 35271-74-0). The absence of specific proton signals (e.g., methylene or aromatic protons) confirms deuteration. ¹³C-NMR and DEPT-135 can verify carbon assignments .

- Mass Spectrometry: High-resolution MS (HRMS) should show a molecular ion peak at m/z 245.67 (vs. 241.67 for the non-deuterated form) with a characteristic isotopic pattern. LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity .

- FT-IR: Confirm retention of functional groups (e.g., carboxylic acid O-H stretch at ~2500-3000 cm⁻¹) and absence of N-H bonds (if applicable) .

Advanced Research Questions

Q. How can isotopic effects of this compound impact its utility as an internal standard in metabolomic studies?

Methodological Answer: Deuterated internal standards may exhibit slight chromatographic shifts due to isotopic effects, potentially causing co-elution issues with endogenous metabolites. To mitigate this:

- Use ultra-high-performance liquid chromatography (UHPLC) with sub-2µm columns to improve resolution.

- Cross-validate retention times against non-deuterated analogs and adjust gradient elution protocols .

- Employ tandem MS (MS/MS) to distinguish analyte signals via unique fragmentation patterns. For example, monitor transitions specific to the deuterated compound (e.g., m/z 245.67 → 201.0) while excluding non-deuterated interference .

Q. What strategies resolve discrepancies in quantifying this compound in complex biological matrices?

Methodological Answer:

- Matrix Effects: Use matrix-matched calibration curves and isotopically labeled internal standards (e.g., glutaric acid-d4) to correct for ion suppression/enhancement in LC-MS .

- Sample Preparation: Optimize solid-phase extraction (SPE) protocols using mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from interfering metabolites like 3-(4-chlorophenyl)-4-hydroxybutyric acid .

- Data Normalization: Apply batch correction algorithms (e.g., Combat, EigenMS) to account for inter-run variability in large-scale metabolomic datasets .

Q. How can researchers leverage this compound to study metabolic pathways involving its non-deuterated analog?

Methodological Answer:

- Tracer Studies: Administer the deuterated compound in cell or animal models and track its incorporation into downstream metabolites (e.g., via LC-HRMS or ²H-NMR). For example, monitor β-oxidation products in mitochondrial assays .

- Kinetic Isotope Effects (KIEs): Compare reaction rates (e.g., enzymatic hydrolysis) between deuterated and non-deuterated forms to elucidate catalytic mechanisms. Use stopped-flow spectroscopy or quench-flow methods for real-time analysis .

Distinction Between Basic and Advanced Questions

- Basic: Focus on synthesis, characterization, and foundational analytical techniques.

- Advanced: Address challenges in isotopic purity, complex matrix analysis, and mechanistic studies requiring specialized methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.